molecular formula C14H12O5 B15057780 2-((3-(Cyclopropanecarbonyl)benzofuran-5-yl)oxy)acetic acid

2-((3-(Cyclopropanecarbonyl)benzofuran-5-yl)oxy)acetic acid

Cat. No.: B15057780
M. Wt: 260.24 g/mol
InChI Key: GFUYCAXIYZLLKQ-UHFFFAOYSA-N
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Description

2-((3-(Cyclopropanecarbonyl)benzofuran-5-yl)oxy)acetic acid is a complex organic compound that features a benzofuran ring substituted with a cyclopropanecarbonyl group and an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(Cyclopropanecarbonyl)benzofuran-5-yl)oxy)acetic acid typically involves multiple steps, starting with the formation of the benzofuran core. One common method is the cyclization of ortho-hydroxyaryl ketones. The cyclopropanecarbonyl group can be introduced via a Friedel-Crafts acylation reaction, using cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst . The final step involves the esterification of the benzofuran derivative with chloroacetic acid under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

2-((3-(Cyclopropanecarbonyl)benzofuran-5-yl)oxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((3-(Cyclopropanecarbonyl)benzofuran-5-yl)oxy)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((3-(Cyclopropanecarbonyl)benzofuran-5-yl)oxy)acetic acid involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, disrupting replication and transcription processes. The cyclopropanecarbonyl group can form covalent bonds with nucleophilic sites on proteins, inhibiting their function. These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-(Cyclopropanecarbonyl)benzofuran-5-yl)oxy)acetic acid is unique due to the presence of the cyclopropanecarbonyl group, which enhances its reactivity and potential biological activities compared to other benzofuran derivatives .

Properties

Molecular Formula

C14H12O5

Molecular Weight

260.24 g/mol

IUPAC Name

2-[[3-(cyclopropanecarbonyl)-1-benzofuran-5-yl]oxy]acetic acid

InChI

InChI=1S/C14H12O5/c15-13(16)7-18-9-3-4-12-10(5-9)11(6-19-12)14(17)8-1-2-8/h3-6,8H,1-2,7H2,(H,15,16)

InChI Key

GFUYCAXIYZLLKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2=COC3=C2C=C(C=C3)OCC(=O)O

Origin of Product

United States

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